2-Chlorobenzoyl chloride serves as a crucial intermediate in the synthesis of several pharmaceutical drugs. Notably, it plays a role in the production of clotrimazole, an antifungal medication commonly used to treat fungal infections of the skin, mouth, and vagina [].
-Chlorobenzoyl chloride is a versatile reagent employed in the synthesis of various organic compounds. It participates in several reactions, including:
Researchers are actively exploring the potential of 2-Chlorobenzoyl chloride in the development of novel materials and applications. This includes investigating its use in:
2-Chlorobenzoyl chloride, with the chemical formula C₇H₄Cl₂O and a molecular weight of 175.01 g/mol, is a chlorinated aromatic compound. It appears as a yellowish liquid and is characterized by its strong reactivity due to the presence of both a carbonyl group and a chlorine atom. The compound is also known by other names such as o-chlorobenzoyl chloride and 2-chlorobenzoic acid chloride .
2-Chlorobenzoyl chloride is a corrosive and toxic compound. Here are some key safety concerns:
The synthesis of 2-chlorobenzoyl chloride can be achieved through several methods:
textReactants: 2-Chlorobenzaldehyde + Chlorine + Phosphorus PentachlorideConditions: Temperature (140°-170°C)
textReactants: 2-Chlorobenzoic Acid + Thionyl ChlorideConditions: Temperature (75°C)
The primary applications of 2-chlorobenzoyl chloride include:
Several compounds share structural similarities with 2-chlorobenzoyl chloride. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Benzoyl Chloride | C₇H₅ClO | Lacks chlorine substitution on the aromatic ring |
3-Chlorobenzoyl Chloride | C₇H₄Cl₂O | Chlorine at the meta position |
4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | Chlorine at the para position |
Uniqueness of 2-Chlorobenzoyl Chloride:
Corrosive